molecular formula C9H11BrFNO B13054369 (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL

Cat. No.: B13054369
M. Wt: 248.09 g/mol
InChI Key: CABWQPCVYDYEOE-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C₉H₁₀BrFNO This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position of the propan-1-ol chain through a hydroxylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-OL: Similar structure with the bromine atom at the 4-position.

    (S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of bromine.

    (S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

CABWQPCVYDYEOE-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(CCO)N)F

Origin of Product

United States

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